![molecular formula C16H12BBrN2 B1523522 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 927384-44-9](/img/structure/B1523522.png)
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
Übersicht
Beschreibung
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine (2BPND) is a novel boron-containing heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. It is a novel boron-containing heterocyclic compound with a unique structure, consisting of two fused 1,4-diazabicyclo[2.2.2]octane (DABCO) rings and two fused 1,2,3-triazole rings. 2BPND has been studied for its potential applications in organic synthesis and medicinal chemistry, due to its unique structure and properties.
Wissenschaftliche Forschungsanwendungen
Organic Thin-Film Transistor Applications
2,2′-(1,4-Phenylene)bis(2,3-dihydro-1H-naphtho[1,8-de]-1,3,2-diazaboroine) and related compounds have been studied for their potential use in organic field-effect transistors (OFETs). These compounds exhibit promising field-effect mobilities, making them suitable for applications in electronic devices (Lu, Bolag, Nishida, & Yamashita, 2010).
Antimicrobial Activity
Research on derivatives of 2-substituted-2,3-dihydro-3-(4′-bromophenyl)-1H-naphtho[1,2-e][1,3,2]-oxazahosphorin has shown significant antibacterial and antifungal activities. These compounds exhibit efficacy against various microorganisms, indicating their potential as antimicrobial agents (Srinivasulu et al., 2000).
Fluorescent Probes for Metal Ion Detection
Novel polymers containing BNB-doped π-systems as a pendant group have been synthesized and explored as fluorescent sensors for detecting metal ions such as Fe3+ and Cr3+. These NBN-embedded polymers demonstrate excellent selectivity and sensitivity, highlighting their potential in metal ion detection applications (Li et al., 2022).
QSAR Studies and Antimicrobial Activity
Quantitative structure-activity relationship (QSAR) studies of 2-substituted 2,3-dihydro-1H-naphtho[1,8,de]-1,3,2-diazaphosphorine 2-oxides and sulphides have been conducted. These studies help in understanding the influence of various physicochemical parameters on antimicrobial activity, guiding the development of more effective compounds (Madhuritha et al., 2004).
Solid-State Single-Crystal XRD Study
Studies involving solid-state packing and the dihedral angle between naphthyl and phenyl rings in heterosubstituted diazaboroles and borinines have been conducted. These studies provide insights into the molecular structures and interactions relevant to material science applications (Slabber, Grimmer, & Robinson, 2013).
Recognition for Copper(II) Ion
Benzimidazolium salts with 1,4-dihydro-naphtho[1,8-ef]-1,4-diazepine structures have been studied for their selective recognition of Cu2+ ions. This research suggests potential applications in the detection and quantification of specific metal ions (Liu et al., 2017).
Antibacterial Study of Naphtho[1,2e][1,3]oxazines
The synthesis and antimicrobial activity of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e][1,3]oxazines have been explored. Some synthesized compounds show promising antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mayekar et al., 2011).
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BBrN2/c18-13-9-7-12(8-10-13)17-19-14-5-1-3-11-4-2-6-15(20-17)16(11)14/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYQJVDGSWXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BBrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693714 | |
| Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
CAS RN |
927384-44-9 | |
| Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine?
A1: 2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine crystallizes in the monoclinic system, specifically in the space group P21 (no. 4) []. The unit cell dimensions are as follows: a = 4.7061(3) Å, b = 10.4639(6) Å, c = 13.5675(8) Å, and β = 97.512(2)° []. The unit cell volume is 662.39(7) Å3, and it contains two molecules (Z = 2) []. The structure was determined at a temperature of 189.98 K [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B1523443.png)
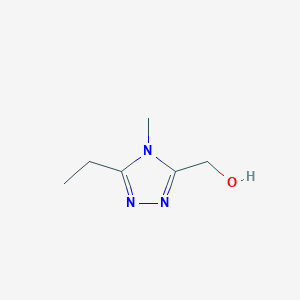
![[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1523447.png)
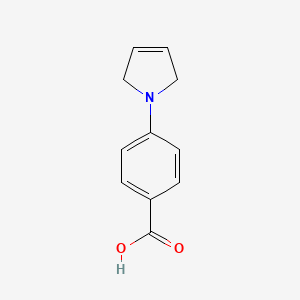



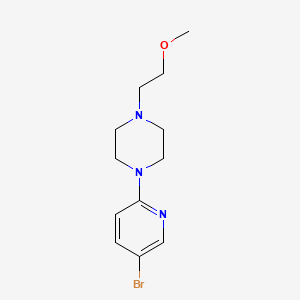
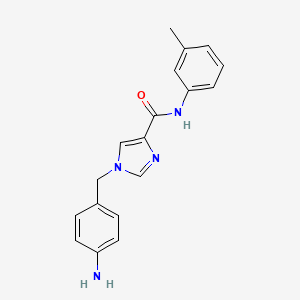
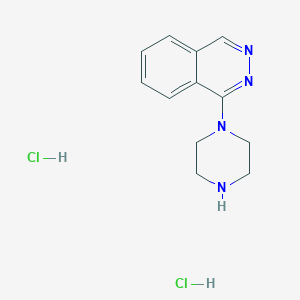
![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)
![(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine](/img/structure/B1523461.png)
